Salicylaldehyde

Catalog No.
S542336
CAS No.
90-02-8
M.F
C7H6O2
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylaldehyde

Replace solid, solvent-demanding 4-hydroxybenzaldehyde with liquid salicylaldehyde. Its intramolecular H-bonding (mp -7°C) enables:

  • Solvent-free mechanochemical synthesis of APIs via ball-milling.
  • Continuous flow production of coumarins with residence times reduced from hours to minutes.
  • High-yield aqueous condensation to N2O2 tetradentate Schiff base catalysts.

Reliable supply of ≥98% purity product for R&D and scale-up.

CAS Number

90-02-8

Product Name

Salicylaldehyde

IUPAC Name

2-hydroxybenzaldehyde

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H

InChI Key

SMQUZDBALVYZAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)O

solubility

Solubility in water, 1.7X10+4 mg/L at 86 °C
Slightly soluble in water
Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene
Soluble in most organic solvents and oils
17 mg/mL at 86 °C
slightly soluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-hydroxybenzaldehyde, salicylaldehyde, Salicylaldehyde ester

Canonical SMILES

C1=CC=C(C(=C1)C=O)O

The exact mass of the compound Salicylaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17 mg/ml at 86 °cin water, 4.17x10+4 mg/l at 25 °c (est)slightly soluble in waterslightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzenesoluble in most organic solvents and oils17 mg/ml at 86 °cslightly soluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of hydroxybenzaldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g, 100 ml, 500 ml

Salicylaldehyde (2-hydroxybenzaldehyde) is a foundational ortho-substituted aromatic aldehyde and a critical precursor in industrial organic synthesis. Unlike many substituted benzaldehydes, it is a room-temperature liquid (melting point -7 °C) due to strong intramolecular hydrogen bonding between the ortho-hydroxyl and aldehyde groups [1]. This unique structural feature not only dictates its physical processability but also makes it an indispensable building block for synthesizing coumarin derivatives, tetradentate Salen-type ligands, and various metal-chelating agents used in advanced catalysis and materials science.

Procurement Fit

Synthesis Core scaffold for functionalized derivatives via halogenation, nitration, or hydroxylation
Coordination Precursor for thiosemicarbazone ligands with reported Ga(III)/Cu(II) binding stability
Analytical Derivatization reagent for hydrazide residue detection by GC-MS, with reported low LOD
Flavor & Fragrance Listed in FDA 21 CFR 172.515 and IFRA; supports direct formulation use

Substituting salicylaldehyde with isomers like 4-hydroxybenzaldehyde or analogs like benzaldehyde results in fundamental process and functional failures. 4-Hydroxybenzaldehyde forms intermolecular hydrogen bonds, making it a high-melting solid (116 °C) that requires organic solvents for processing, whereas liquid salicylaldehyde can be used in solvent-free or highly concentrated flow systems[1]. Furthermore, the strict ortho-proximity of the hydroxyl group in salicylaldehyde is mandatory for intramolecular lactonization during coumarin synthesis and for providing the phenoxy oxygen required to form stable N2O2 tetradentate metal chelates (Schiff bases); generic benzaldehydes completely lack this chelating capability [2].

Substitution Risk

Salicylaldehyde
Benzaldehyde
p-Hydroxybenzaldehyde
Ortho-OH enables intramolecular H-bond and stable 6-membered chelate rings
Lacks ortho-hydroxy group; metal-binding geometry fundamentally altered
Para-OH cannot form same chelate geometry; ligand synthesis profile shifts
Regulatory listing: FDA 172.515, IFRA, EU 1223/2009
Different regulatory status; may require additional safety review for flavor use
Regulatory listing may differ; not a direct substitute for flavor-grade salicylaldehyde

Physical State and Processability: Liquid Handling vs. Solid Dissolution

The position of the hydroxyl group drastically alters the bulk physical properties of hydroxybenzaldehydes, directly impacting industrial handling and solvent requirements. Salicylaldehyde forms strong intramolecular hydrogen bonds, preventing extensive intermolecular networking and resulting in a room-temperature liquid. In contrast, its isomer 4-hydroxybenzaldehyde relies on intermolecular hydrogen bonding, forming a crystalline solid [1]. This liquid state allows salicylaldehyde to be pumped directly in continuous flow reactors or used in solvent-free mechanochemical synthesis.

Evidence DimensionMelting Point and Physical State
Target Compound DataSalicylaldehyde: -7 °C (Liquid at 25 °C)
Comparator Or Baseline4-Hydroxybenzaldehyde: 116 °C (Solid at 25 °C)
Quantified Difference123 °C lower melting point, enabling solvent-free liquid handling.
ConditionsStandard ambient temperature and pressure (SATP).

Procuring a liquid precursor eliminates the need for heated dissolution tanks and large volumes of organic solvents during continuous flow or high-concentration batch manufacturing.

Antimicrobial scaffold
Head-to-head
Unsubstituted: minimal activity; Substituted derivatives: up to 49 mm inhibition zones
Precursor scaffold for derivatization; direct antimicrobial use not supported
Disc diffusion; 7 microbial strains; disc diameter 6 mm

Continuous Flow Manufacturing Efficiency for Coumarin Synthesis

Salicylaldehyde is the premier precursor for coumarin production via O-acetylation and intramolecular aldol-type condensation. When adapted to modern continuous flow microreactors, salicylaldehyde demonstrates exceptional reaction kinetics compared to traditional batch processing. Flow synthesis utilizing salicylaldehyde achieves near-quantitative conversion in under half an hour, whereas conventional industrial batch methods require prolonged heating and suffer from high viscosity due to phenolic resin byproducts [1].

Evidence DimensionReaction Time and Yield for Coumarin Synthesis
Target Compound DataSalicylaldehyde in Flow Reactor: 91% yield in 22.5 minutes
Comparator Or BaselineConventional Batch Perkin Reaction: 6-8 hours at 150–200 °C
Quantified Difference>90% reduction in reaction time with equivalent or superior yield.
ConditionsTwo-stage connected coil microreactors vs. traditional batch reflux.

Buyers scaling up coumarin or fragrance intermediate production can achieve significantly higher throughput and lower energy costs by utilizing salicylaldehyde in continuous flow systems.

Synthesis yield context
Cross-study comparable
Classical aqueous: 12.5–15%; Optimized phase-transfer: up to 71.45%
Synthesis method provenance may affect cost and ortho/para isomer purity
Reimer-Tiemann conditions; patent data

Green Chemistry Compatibility: Aqueous Schiff Base Formation

The high electrophilicity and favorable solubility profile of salicylaldehyde make it highly amenable to green chemistry protocols, specifically aqueous synthesis. In the condensation with 1,2-diaminobenzene to form Schiff bases, salicylaldehyde achieves near-perfect yields in water at room temperature within minutes. This drastically outperforms conventional reflux methods in organic solvents like ethanol, which suffer from lower yields and require energy-intensive heating [1].

Evidence DimensionSchiff Base Synthesis Yield
Target Compound DataSalicylaldehyde in aqueous medium (Green Route): 97% yield
Comparator Or BaselineSalicylaldehyde in ethanol reflux (Conventional): 52% yield
Quantified Difference45% absolute increase in yield while eliminating VOC solvents.
Conditions1:1 molar ratio with 1,2-diaminobenzene, 10 min stirring in water vs. 2 hours reflux in ethanol.

Facilities aiming to reduce VOC emissions and solvent procurement costs can transition to aqueous or solvent-free protocols without sacrificing—and indeed improving—product yield.

Metal-binding order
Head-to-head
Ga(III) < Zn(II) < Fe(II) < Fe(III) < Cu(II)
Reported stability order; Ga(III)-STSC higher than pyridyl analogs, Fe(II)-STSC lower
Potentiometry, UV/Vis, EPR; physiological pH; 30% DMSO

Essential Precursor Suitability for Tetradentate Metal Chelates

For the procurement of precursors intended for transition metal catalysis (e.g., Jacobsen's catalyst), the structural geometry of the aldehyde is non-negotiable. Salicylaldehyde provides an ortho-hydroxyl group that, upon imine formation, creates a tetradentate (N2O2) binding pocket capable of stabilizing square-planar or octahedral metal complexes (Cu, Ni, Mn, Co). Generic benzaldehydes form only bidentate (N2) ligands that cannot tightly chelate these metals, making salicylaldehyde structurally irreplaceable for this class of advanced materials [1].

Evidence DimensionCoordination Geometry
Target Compound DataSalicylaldehyde Schiff bases: Forms stable N2O2 tetradentate chelates.
Comparator Or BaselineBenzaldehyde Schiff bases: Limited to N2 bidentate coordination; fails to form Salen-type chelates.
Quantified DifferenceBinary structural requirement (Active chelation vs. Inactive).
ConditionsCondensation with diamines followed by transition metal salt addition.

Buyers sourcing materials for transition metal catalysts must strictly procure the ortho-hydroxy isomer to ensure the formation of the required N2O2 ligand scaffold.

Regulatory listing
Class-level
FDA 21 CFR 172.515, IFRA, EU 1223/2009, 1334/2008 & 872/2012 compliant
Listed status may simplify flavor and fragrance formulation review
Substituted analogs often lack comparable listing
Derivatization performance
Head-to-head
LOD 0.005 mg/kg; recovery 98.0–99.4%; RSD 1.5–3.6%
Supports improved detection limit and precision compared to 2-nitrobenzaldehyde
GC-MS butyryl hydrazide residues in peanuts; 10 S/N

Continuous Flow Manufacturing of Coumarins

Because of its liquid state and highly reactive ortho-substituted profile, salicylaldehyde is the optimal precursor for the continuous flow synthesis of coumarin and its derivatives, drastically reducing residence times from hours to minutes [1].

Green Synthesis of Salen Ligands

Salicylaldehyde is the mandatory starting material for N2O2 tetradentate Schiff base ligands. Its reactivity allows for high-yield, solvent-free, or aqueous condensation with diamines, making it ideal for environmentally conscious catalyst manufacturing [2].

Solvent-Free Mechanochemical Processing

The low melting point (-7 °C) of salicylaldehyde enables its use as a liquid reactant in mortar-and-pestle or ball-milling mechanochemical syntheses, bypassing the need for organic solvents entirely during the production of pharmaceutical intermediates [2].

Application Fit

Application
Selection Property
Validation Focus
Functionalized derivative synthesis
Core scaffold for halogenation, nitration, or hydroxylation
Substituent-dependent antimicrobial profile
Metal ion sensing/extraction
Thiosemicarbazone ligand precursor with reported stability order
Ga(III) or Cu(II) binding affinity under physiological conditions
Flavor and fragrance formulation
Regulatory listing (FDA, IFRA, EU)
Compliance documentation for commercial product registration
GC-MS derivatization for residues
Derivatizing reagent grade (≥98.5% GC)
Detection limit, recovery, and precision for hydrazide analysis

Physical Description

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999)
Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline]
Liquid
colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour

Color/Form

Liquid
Colorless, oily liquid or dark-red oil
Colorless to straw, oily liquid

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

122.036779430 g/mol

Monoisotopic Mass

122.036779430 g/mol

Boiling Point

386 °F at 760 mmHg (USCG, 1999)
197 °C
196.00 to 197.00 °C. @ 760.00 mm Hg

Flash Point

172 °F (USCG, 1999)
ca.78 °C (172 °F) - closed cup

Heavy Atom Count

9

Taste

Nut-like, coumarin flavor at low levels
Burning taste

Vapor Density

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
4.2 (Air = 1)

Density

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink
1.167 g/cu cm at 20 °C/4 °C
1.159-1.170

LogP

1.81 (LogP)
1.81
log Kow = 1.81

Odor

Bitter, almond-like odor
Pungent, irritating odor similar to benzenaldehyde, acetophenone, and nitrobenzene, but with phenolic notes

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

19.4 °F (USCG, 1999)
-7 °C
0.7 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

17K64GZH20

Related CAS

29734-89-2

GHS Hazard Statements

Aggregated GHS information provided by 3864 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (54.17%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (56.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (56.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (54.06%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Hydroxybenzaldehyde is a colorless to straw-colored oily liquid. It has a bitter-almond odor and burning, nut-like taste. It is slightly soluble in water. It occurs in various kinds of plants. USE: 2-Hydroxybenzaldehyde is an important commercial chemical. It is used to make other chemicals such as drugs and dyes, plastics, farming and industrial chemicals and as a flavoring in foods, drinks, tobacco products. It is also used in some perfumes. EXPOSURE: Workers that use 2-hydroxybenzaldehyde may breathe in vapors or have direct skin contact. The general population may be exposed by eating foods containing 2-hydroxybenzaldehyde, smoking tobacco products, use of some perfumes and breathing in air. If 2-hydroxybenzaldehyde is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Allergic contact dermatitis was reported in a forest service worker who had handled aspen bark. The allergic skin reaction was determined to be a result of exposure to salicyl alcohol and 2-hydroxybenzaldehyde present in aspen bark. A few laboratory animal toxicity studies of salicylaldehyde are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for 2-hydroxybenzaldehyde to cause infertility, abortion, or birth defects were not available. Data on the potential for 2-hydroxybenzaldehyde to cause cancer in laboratory animals were not available. The potential for 2-hydroxybenzaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.09 mmHg at 90 °F (USCG, 1999)
0.59 [mmHg]
0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

90-02-8
27761-48-4

Absorption Distribution and Excretion

At fixed cosubstrate levels of salicylaldehyde, enzyme kinetics showed substrate inhibition effects.

Associated Chemicals

Benzaldehyde, 3-hydroxy;100-83-4
Benzaldehyde, 4-hydroxy;123-08-0

Wikipedia

Salicylaldehyde
Linolein

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

One industrial process starts with phenol and forms 2-hydroxybenzyl alcohol (saligenin) by reacting triphenyl metaborate with formaldehyde. The alcohol is catalytically oxidized in air to give 2-hydroxybenzaldehyde. It is more economical to react phenol with formaldehyde in the presence of alkaline catalysts and in the absence of boric acid. The yield is approximately 85%. The ratio of 2-hydroxybenzyl alcohol to 4-hydroxybenzyl alcohol can be altered by varying the catalyst. The oxidation of the hydroxybenzyl alcohols is carried out in an aqueous solution with a platinum-lead-carbon catalyst and gives the corresponding hydroxybenzaldehydes in yields of more than 98%.
The best known process /for the manufacture of 2-hydroxybenzaldehyde/ is based on the Reimer-Tiemann reaction, in which phenol is reacted with chloroform in the presence of an aqueous alkali. Moderate yields of 2-hydroxy- and 4-hydroxybenzaldehyde are obtained in a ratio of about 85:15. The use of aqueous methanol as a reaction medium improves the yield, especially that of 4-hydroxybenzaldehyde. According to a modern variation of the Reimer-Tiemann reaction, the process is carried out in the absence of water. An alkali-metal phenolate reacts with chloroform and a suspension of an alkali-metal hydroxide in an inert organic solvent.
2-Hydroxybenzaldehyde can also be produced by electrolytic reduction of salicylic acid on a rotating amalgam cathode and by catalytic reduction of a salicylic acid halide.
Made by heating sodium phenolate and chloroform with NaOH.
Synthesis: From phenol, chloroform, and alkali according to Reimer-Tiemman method (1876); starting material for mfr of coumarin.

General Manufacturing Information

Benzaldehyde, 2-hydroxy-: ACTIVE

Analytic Laboratory Methods

Salicylaldehyde determined by polarography with Et4NI as supporting electrolyte.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Alkylated Salicylaldehydes and Prenylated Indole Alkaloids from the Endolichenic Fungus

Li-Bin Lin, Yu-Qi Gao, Rui Han, Jian Xiao, Yi-Meng Wang, Qiang Zhang, Yi-Jie Zhai, Wen-Bo Han, Wen-Li Li, Jin-Ming Gao
PMID: 34096711   DOI: 10.1021/acs.jafc.1c01148

Abstract

Sixteen metabolites, including seven C
-alkylated salicylaldehyde derivatives (
-
) and nine prenylated indole alkaloids (
-
), three of which are new, namely, asperglaucins A and B (
and
) and neoechinulin F (
), were separated from the endolichenic fungus
SQ-8. Asperglaucin A (
) represents an unusual phthalide-like derivative with a benzo[
]thiophen-1(3
)-one scaffold. All compounds were assessed
for antibacterial, antineuroinflammatory, and antioxidant activities. Notably, asperglaucins A and B exhibited potent antibacterial activities against two plant pathogens
pv
(Psa) and
, with an MIC value of 6.25 μM; further SEM analyses illustrated that the possible bacteriostatic mechanisms for compounds
and
were to alter the external structure of
and Psa, and to cause the rupture or deformation of the cell membranes, respectively, and the results suggest that compounds
and
may serve as potential promising candidates for lead compounds of agrochemical bactericides. Furthermore, compounds
and
significantly inhibited nitric oxide production with an IC
value of ca. 12 μM, and the possible anti-inflammatory mechanisms involved were also studied by molecular docking. Finally, the tested phenolics
-
showed significant antioxidative effects. Thus, strain SQ-8 represents a novel resource of these bioactive metabolites to be utilized.


Fabrication of starch-salicylaldehyde based polymer nanocomposite (PNC) for the removal of pollutants from contaminated water

Tansir Ahamad, Mu Naushad, Rashed Hassan Mousa, Saad M Alshehri
PMID: 33736279   DOI: 10.1016/j.ijbiomac.2020.10.170

Abstract

In the present study, we have fabricated magnetic nanocomposite based on the starch and salicylaldehyde resin embedded with magnetic Fe
O
nanoparticles (SS@Fe
O
). The fabricated nanocomposite was characterized using various analytical methods including XRD, SEM, FTIR, TGA, TEM, BET and XPS. As-fabricated nanocomposite was used for the adsorption of Pb(II) and Cd(II) from aqueous solution. The adsorption results revealed that the maximum adsorption capacity was found to be 265.4 and 247.2 mg/g for Pb(II) and Cd(II) respectively at pH 6 and room temperature. The adsorption kinetic results support that the adsorption of both the toxic metals was carried out via second order reaction and the rate constants were found to be 6.31 × 10
and 7.18 × 10
g·mg
·min
for Pb(II) and Cd(II) respectively. The adsorption isotherm displays the Langmuir adsorption isotherm and supports the monolayer and mainly chemisorption with poor physisorption. Additionally, the thermodynamic parameters were evaluated and the adsorption came true in exothermically and spontaneously with both Pb(II) and Cd(II). As-fabricated starch based magnetic nanocomposite displays excellent adsorption as well as outstanding reusability. Therefore, these outcomes support that the SS@Fe
O
nanocomposite can be used as a promising adsorbent for industrial application.


Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes

Mohammad A Ranjbari, Hossein Tavakol
PMID: 33656875   DOI: 10.1021/acs.joc.1c00143

Abstract

Different benzofuran derivatives are synthesized via a catalyst-free reaction between nitroepoxides and salicylaldehydes. In the employed methodology, K
CO
and DMF have been used at 110 °C, and the reactions were completed after 12 h in 33-84% yields. The highest yields were obtained using 3-nitrosalicylaldehyde. Finally, a plausible mechanism was proposed for the reaction, and some evidence was provided for this mechanism such as the detection of released acetate anion (using FTIR) and isolation and structure determination of the critical intermediate.


A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells

Andrew K Rudd, Neel Mittal, Esther W Lim, Christian M Metallo, Neal K Devaraj
PMID: 33044062   DOI: 10.1021/jacs.0c06652

Abstract

The single-chained sphingolipid sphingosine is an essential structural lipid and signaling molecule. Abnormal sphingosine metabolism is observed in several diseases, including cancer, diabetes, and Alzheimer's. Despite its biological importance, there is a lack of tools for detecting sphingosine in living cells. This is likely due to the broader challenge of developing highly selective and live-cell compatible affinity probes for hydrophobic lipid species. In this work, we have developed a small molecule fluorescent turn-on probe for labeling sphingosine in living cells. We demonstrate that this probe exhibits a dose-dependent response to sphingosine and is able to detect endogenous pools of sphingosine. Using our probe, we successfully detected sphingosine accumulation in cells from patients with Niemann-Pick type C1 (NPC1), a lipid transport disorder in which increased sphingosine mediates disease progression. This work provides a simple and accessible method for the detection of sphingosine and should facilitate study of this critical signaling lipid in biology and disease.


Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes

Sadaf Hashmi, Samra Khan, Zahid Shafiq, Parham Taslimi, Muhamamd Ishaq, Nastaran Sadeghian, Halide Sedef Karaman, Naeem Akhtar, Muhamamd Islam, Asnuzilawati Asari, Habsah Mohamad, İlhami Gulçin
PMID: 33383322   DOI: 10.1016/j.bioorg.2020.104554

Abstract

With the fading of 'one drug-one target' approach, Multi-Target-Directed Ligands (MTDL) has become a central idea in modern Medicinal Chemistry. The present study aimed to design, develop and characterize a novel series of 4-(Diethylamino)-salicylaldehyde based thiosemicarbazones (3a-p) and evaluates their biological activity against cholinesterase, carbonic anhydrases and α-glycosidase enzymes. The hCA I isoform was inhibited by these novel 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones (3a-p) in low nanomolar levels, the Ki of which differed between 407.73 ± 43.71 and 1104.11 ± 80.66 nM. Against the physiologically dominant isoform hCA II, the novel compounds demonstrated K
s varying from 323.04 ± 56.88 to 991.62 ± 77.26 nM. Also, these novel 4-(diethylamino)-salicylaldehyde based thiosemicarbazones (3a-p) effectively inhibited AChE, with Ki values in the range of 121.74 ± 23.52 to 548.63 ± 73.74 nM. For BChE, Ki values were obtained with in the range of 132.85 ± 12.53 to 618.53 ± 74.23 nM. For α-glycosidase, the most effective Ki values of 3b, 3k, and 3g were with Ki values of 77.85 ± 10.64, 96.15 ± 9.64, and 124.95 ± 11.44 nM, respectively. We have identified inhibition mechanism of 3b, 3g, 3k, and 3n on α-glycosidase AChE, hCA I, hCA II, and BChE enzyme activities. Hydrazine-1-carbothioamide and hydroxybenzylidene moieties of compounds play an important role in the inhibition of AChE, hCA I, and hCA II enzymes. Hydroxybenzylidene moieties are critical for inhibition of both BChE and α-glycosidase enzymes. The findings of in vitro and in silico evaluations indicate 4-(diethylamino)-salicylaldehyde-based thiosemicarbazone scaffold to be a promising hit for drug development for multifactorial diseases like Alzheimer's disease.


A Reagent for Amine-Directed Conjugation to IgG1 Antibodies

Anders Märcher, Johan Palmfeldt, Marija Nisavic, Kurt V Gothelf
PMID: 33306206   DOI: 10.1002/anie.202013911

Abstract

Functionalized antibodies are an indispensable resource for diagnosis, therapy and as a research tool for chemical biology. However, simpler and better methodologies are often required to improve the labeling of antibodies in terms of selectivity and scalability. Herein, we report the development of an easily available chemical reagent that allows site-directed labeling of native human IgG1 antibodies in good yield and mono-labeling selectivity. The salicylaldehyde moiety of the reagent reacts with surface exposed lysine residues to transiently form an iminium ion, and this positions a semi-reactive ester in proximity of a second lysine residue that reacts with the ester to form an amide. Interestingly, it appears that the formation of the iminium ion also has a significant activating effect of the ester. We use flow cytometry and bio-layer interferometry to confirm that the labeled antibodies retain antigen binding.


Euroticins A and B, Two Pairs of Highly Constructed Salicylaldehyde Derivative Enantiomers from a Marine-Derived Fungus

Weimao Zhong, Yuchan Chen, Zhimao Mai, Xiaoyi Wei, Junfeng Wang, Qi Zeng, Xiayu Chen, Xinpeng Tian, Weimin Zhang, Fazuo Wang, Si Zhang
PMID: 32909756   DOI: 10.1021/acs.joc.0c01407

Abstract

Two pairs of salicylaldehyde derivative enantiomers, euroticins A and B (
and
), were isolated from a marine-derived fungus
sp. SCSIO F452. Compound
possesses a highly constructed 6/6/6/5/7 pentacyclic structure featuring an unprecedented 2,11-dioxatricyclo[5.3.1.0
]undecane core. Compound
represents the first example of 6/6/6/6 tetracyclic salicylaldehyde derivative. Their structures were established by spectroscopic analyses, X-ray diffraction, and electronic circular dichroism (ECD) and
C NMR calculations. Compounds (+)-
and (-)-
exhibited remarkable antioxidative activities.


Multicomponent Synthesis of Luminescent Iminoboronates

Samuel Guieu, Cátia I C Esteves, João Rocha, Artur M S Silva
PMID: 33371240   DOI: 10.3390/molecules25246039

Abstract

A family of iminoboronates was prepared through a one-pot multicomponent reaction, starting from boronic acid, anthranilic acid, and different salicylaldehydes. Their synthesis was straightforward and the complexes were obtained in good to excellent yields. Their photophysical properties were assessed in a diluted solution, and the complexes proved to be faintly luminescent. These chelates demonstrated remarkable Aggregation-Induced Emission Enhancement, which was rationalized using crystal structures.


A theoretical mathematical model for assessing diclofenac release from chitosan-based formulations

Manuela Maria Iftime, Daniel Lucian Dobreci, Stefan Andrei Irimiciuc, Maricel Agop, Tudor Petrescu, Bogdan Doroftei
PMID: 32720542   DOI: 10.1080/10717544.2020.1797242

Abstract

The paper reports a new mathematical model for understanding the mechanism delivery from drug release systems. To do this, two drug release systems based on chitosan and diclofenac sodium salt as a drug model, were prepared by in situ hydrogelation in the presence of salicylaldehyde. The morphology of the systems was analyzed by scanning electron microscopy and polarized light microscopy and the drug release was
investigated into a medium mimicking the
environment. The drug release mechanism was firstly assessed by fitting the
release data on five traditional mathematical model. In the context of pharmacokinetics behavioral analysis, a new mathematical procedure for describing drug release dynamics in polymer-drug complex systems was proposed. Assuming that the dynamics of polymer-drug system's structural units take place on continuous and nondifferentiable curves (multifractal curves), it was showed that in a one-dimensional hydrodynamic formalism of multifractal variables the drug release mechanism is given through synchronous dynamics at a differentiable and non-differentiable scale resolutions.


A simple "turn-on" fluorescence sensor for salicylaldehyde skeleton based on switch of PET-AIE effect

Shibing Chen, Sining Zheng, Shengjie Jiang, Hongyu Guo, Fafu Yang
PMID: 33481048   DOI: 10.1007/s00216-021-03165-2

Abstract

The selective detection of salicylaldehyde skeleton is of great significance in phytochemistry and biological research but rarely reported. In this research, a simple and highly selective "turn-on" fluorescence sensor (CDB-Am) for salicylaldehyde skeleton was developed based on switch of photoinduced electron transfer (PET) and aggregation-induced emission (AIE). CDB-Am bearing amino-cyanodistyrene structure responded to salicylaldehyde in the range of 3.1 to 40 μM with a detection limit of 0.94 μM. The sensing process of formation of Schiff-base adduct CDB-SA was confirmed by
H NMR, MS, and FT-IR spectra, revealing that a recovered AIE property accounted for the turn-on fluorescence response of CDB-Am and the intramolecular hydrogen bonding played a crucial role in the disruption of PET process. This sensing ability was successfully applied for both fluorescence qualitative test of salicylaldehyde skeleton on TLC analysis and quantitative detection of salicylaldehyde skeleton with good accuracy in the root bark of Periploca sepium, suggesting the extensive applications in phytochemistry and traditional Chinese herbal medicine. Furthermore, CDB-Am exhibited the first excellent fluorescence imaging ability in detecting salicylaldehyde skeleton in a living system. This work supplied a new strategy of preparing a novel "turn-on" fluorescence probe for detecting salicylaldehyde skeleton in complex environments and living bodies.


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